(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid
Overview
Description
(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes both an amino group and a methylamino group attached to a butanoic acid backbone. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(methylamino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted amino acid derivatives.
Scientific Research Applications
(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique biochemical properties.
Industry: It is utilized in the production of biodegradable materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-(methylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that modify its structure and function. These interactions often involve nucleophilic substitution reactions, where the amino groups play a crucial role .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group but differ in their overall structure and properties.
Dimethylaminoquinolines: Similar to methylaminoquinolines, these compounds have two methylamino groups and are used in various chemical applications.
Phenylamino derivatives: Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have similar functional groups but different core structures.
Uniqueness
(S)-4-Amino-2-(methylamino)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both amino and methylamino groups on a butanoic acid backbone. This combination of features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-4-amino-2-(methylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMPSPTFDIWRQ-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-58-5 | |
Record name | N2-Methyl-L-asparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-METHYL-L-ASPARAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7WV6A9DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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